SRX3177

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

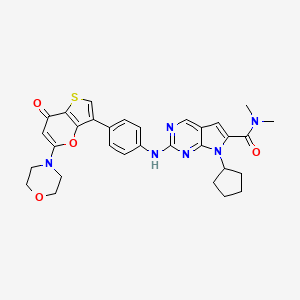

Molecular Formula |

C31H32N6O4S |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

7-cyclopentyl-N,N-dimethyl-2-[4-(5-morpholin-4-yl-7-oxothieno[3,2-b]pyran-3-yl)anilino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C31H32N6O4S/c1-35(2)30(39)24-15-20-17-32-31(34-29(20)37(24)22-5-3-4-6-22)33-21-9-7-19(8-10-21)23-18-42-28-25(38)16-26(41-27(23)28)36-11-13-40-14-12-36/h7-10,15-18,22H,3-6,11-14H2,1-2H3,(H,32,33,34) |

InChI Key |

XJKTXWSMMWPNTP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

SRX3177: A Technical Guide to its Tri-Targeted Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX3177 is an innovative, first-in-class small molecule inhibitor engineered to simultaneously target three critical oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extraterminal (BET) protein BRD4.[1] This multi-pronged approach is designed to induce synthetic lethality in cancer cells, offering a potent and potentially more durable anti-tumor response compared to single-agent therapies. Preclinical data have demonstrated this compound's nanomolar potency against its targets and significant cytotoxic activity across a range of hematologic and solid tumor models, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1][2] Furthermore, this compound exhibits a favorable safety profile, being notably less toxic to normal cells than combination therapies involving individual inhibitors of its target pathways.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a comprehensive summary of preclinical data and detailed experimental methodologies.

Core Mechanism of Action: A Tri-Targeted Approach

This compound was rationally designed to concurrently inhibit three key nodes in cancer cell signaling, growth, and survival. This strategy is based on the principle of synthetic lethality, where the simultaneous disruption of multiple pathways is significantly more effective at inducing cancer cell death than inhibiting any single pathway alone.

The three primary targets of this compound are:

-

Phosphoinositide 3-kinase (PI3K): A pivotal enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

-

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Key regulators of the cell cycle, specifically the G1-S phase transition. Inhibition of CDK4/6 leads to cell cycle arrest.

-

Bromodomain and Extraterminal (BET) proteins, particularly BRD4: Epigenetic readers that are critical for the transcription of key oncogenes, including MYC and Cyclin D1.

By targeting these three pathways simultaneously, this compound creates a powerful synergistic effect, leading to cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

| Target | IC50 (nM) |

| CDK4 | 2.54 |

| CDK6 | 3.26 |

| PI3Kα | 79.3 |

| PI3Kδ | 83.4 |

| BRD4-BD1 | 32.9 |

| BRD4-BD2 | 88.8 |

Data sourced from SignalRx Pharmaceuticals Inc. presentation at the AACR Annual Meeting.[2][3]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Maximal IC50 (nM) | Fold Increase in Potency vs. Palbociclib |

| Mantle Cell Lymphoma | Panel of cell lines | 578 | 19 to 82-fold |

| Neuroblastoma | Panel of cell lines | 385 | 19 to 82-fold |

| Hepatocellular Carcinoma | Panel of cell lines | 495 | 19 to 82-fold |

Data indicates this compound is significantly more potent than the established CDK4/6 inhibitor, palbociclib, across multiple cancer types.[1][2]

Table 3: Comparative Efficacy and Toxicity of this compound

| Comparison | Metric | Result |

| Efficacy vs. Combination Therapy | Potency in Cancer Cells | 5-fold more potent than BKM120 (PI3K inhibitor) + Palbociclib (CDK4/6 inhibitor) + JQ1 (BRD4 inhibitor) |

| Toxicity vs. Combination Therapy | Toxicity in Normal Epithelial Cells | 40-fold less toxic than the combination of BKM120 + Palbociclib + JQ1 |

This data highlights the superior therapeutic index of the single-molecule, triple-inhibitor approach of this compound.[1][3]

Signaling Pathways and Molecular Interactions

This compound exerts its anti-cancer effects by modulating multiple downstream signaling cascades. The following diagrams illustrate the key pathways and the points of intervention by this compound.

Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4.

The inhibition of these targets leads to:

-

PI3K Inhibition: Blocks the PI3K/AKT/mTOR pathway, a critical driver of cell growth and survival. This is evidenced by the inhibition of Akt phosphorylation.[1]

-

CDK4/6 Inhibition: Prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting cell cycle progression from the G1 to the S phase.[1]

-

BRD4 Inhibition: Disrupts the binding of BRD4 to acetylated histones, leading to the downregulation of key oncogenic transcription factors, most notably MYC, and also Cyclin D1.[1] This further reinforces the G1 cell cycle arrest.

Experimental Protocols and Methodologies

The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase and Bromodomain Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzymes and bromodomains.

-

Methodology:

-

Kinase Assays (CDK4/6, PI3K): Standard in vitro kinase assays were performed using purified recombinant enzymes and their respective substrates. The activity was measured in the presence of varying concentrations of this compound. The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay (e.g., ADP-Glo).

-

Bromodomain Binding Assays (BRD4): Time-resolved fluorescence resonance energy transfer (TR-FRET) competition assays were utilized. These assays measure the displacement of a fluorescently labeled ligand from the bromodomain by this compound.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell Viability and Cytotoxicity Assays

-

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., mantle cell lymphoma, neuroblastoma, hepatocellular carcinoma) were cultured in appropriate media and conditions.

-

Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (typically 72 hours).

-

Viability Assessment: Cell viability was measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The absorbance or luminescence readings were normalized to vehicle-treated controls, and IC50 values were determined from the resulting dose-response curves.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cancer cells were treated with this compound or vehicle control for a defined period (e.g., 24-48 hours).

-

Staining: Cells were harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified using cell cycle analysis software.

-

Caption: Workflow for cell cycle analysis via propidium iodide staining.

Apoptosis Assays

-

Objective: To measure the induction of apoptosis by this compound.

-

Methodology:

-

Annexin V/PI Staining: This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Cell Treatment: Cells were treated with this compound as described above.

-

Staining: Cells were stained with fluorescently labeled Annexin V and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between live, apoptotic, and necrotic cell populations.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To confirm the on-target effects of this compound on downstream signaling pathways.

-

Methodology:

-

Cell Lysis: Cancer cells were treated with this compound for a short duration (e.g., 2-24 hours) and then lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-Rb) and total protein as a loading control.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To demonstrate that this compound blocks the binding of BRD4 to chromatin.

-

Methodology:

-

Cross-linking: Cells treated with this compound or vehicle were treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin was sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for BRD4 was used to immunoprecipitate BRD4-chromatin complexes.

-

DNA Purification and Analysis: The cross-links were reversed, and the associated DNA was purified. Quantitative PCR (qPCR) was then used to measure the enrichment of specific gene promoters (e.g., MYC) in the immunoprecipitated DNA.

-

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the concept of synthetic lethality by simultaneously targeting three validated oncogenic pathways. The preclinical data strongly support its potent anti-cancer activity and favorable safety profile compared to combination therapies. The detailed mechanisms, including induction of cell cycle arrest and apoptosis through inhibition of PI3K, CDK4/6, and BRD4, provide a solid rationale for its continued development. Future work will likely focus on in vivo efficacy studies in various cancer models and the identification of predictive biomarkers to guide its clinical application. The development of this compound challenges the traditional "one-drug, one-target" paradigm and offers a new direction for creating more effective and less toxic cancer therapies.[3]

References

- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

SRX3177: A Tri-Targeted Approach to Cancer Therapy by Concurrently Inhibiting CDK4/6, PI3K, and BRD4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRX3177 is a novel small molecule inhibitor engineered to simultaneously target three critical oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and bromodomain-containing protein 4 (BRD4). This triple inhibition strategy aims to overcome the limitations of single-agent therapies by launching a multi-pronged attack on cancer cell proliferation, survival, and transcriptional regulation. Preclinical data suggests that this compound is a potent inhibitor with significantly greater efficacy and reduced toxicity compared to the combination of three individual inhibitors targeting these pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The development of resistance to targeted cancer therapies remains a significant clinical challenge. Often, cancer cells circumvent the effects of a single inhibitor by activating alternative survival pathways. To address this, a new paradigm of multi-targeted inhibitors is emerging. This compound exemplifies this approach by concurrently blocking three distinct and synergistic pathways frequently dysregulated in cancer.[1]

-

CDK4/6: These kinases are key regulators of the cell cycle, promoting the G1-S phase transition. Their inhibition leads to cell cycle arrest.[2][3]

-

PI3K: The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, survival, and metabolism. Its inhibition can induce apoptosis and halt proliferation.[4][5][6]

-

BRD4: As an epigenetic reader, BRD4 plays a crucial role in the transcription of key oncogenes, including MYC. Its inhibition can suppress the expression of cancer-driving genes.[7][8]

By targeting these three pathways, this compound is designed to induce synthetic lethality in cancer cells, offering a potentially more durable and effective therapeutic strategy.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of CDK4/6, PI3K, and BRD4. This triple blockade disrupts core cellular processes essential for tumor growth and survival. The proposed integrated mechanism of action is depicted below.

Quantitative Data

The potency of this compound has been evaluated through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized in the table below.

| Target | IC50 (nM) |

| CDK4 | <2.5[9][10] - 2.54[11] |

| CDK6 | 3.26[11] - 3.3[9][10] |

| PI3Kα | 79[9][10] - 79.3[11] |

| PI3Kδ | 83[9][10] - 83.4[11] |

| PI3Kγ | 3180[9][10] |

| BRD4 BD1 | 32.9[11] - 33[9][10] |

| BRD4 BD2 | 88.8[11] - 89[9][10] |

Furthermore, this compound has demonstrated superior efficacy and reduced toxicity in cellular assays when compared to a combination of single-target inhibitors.

| Metric | This compound | Combination (BKM120 + Palbociclib + JQ1) |

| Potency in Cancer Cells | 5-fold more potent | - |

| Toxicity in Normal Cells | 40-fold less toxic | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Biochemical Kinase and Bromodomain Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of this compound on its targets.

Protocol:

-

Reagent Preparation:

-

Recombinant CDK4/CyclinD3, CDK6/CyclinD3, PI3K isoforms, and BRD4 bromodomains (BD1 and BD2) are used.

-

For kinase assays, a suitable peptide substrate and ATP are required. For BRD4, a biotinylated acetylated histone peptide is used.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Reaction:

-

In a 384-well plate, incubate the enzyme with varying concentrations of this compound.

-

Initiate the kinase reaction by adding the substrate and ATP. For the BRD4 assay, incubate with the acetylated histone peptide.

-

Allow the reaction to proceed for a specified time at room temperature.

-

-

Signal Detection:

-

For kinase assays, use a detection reagent like Kinase-Glo® to measure the remaining ATP, which correlates with kinase activity.

-

For the BRD4 binding assay, an AlphaScreen®-based method can be used, where a signal is generated when the bromodomain binds to the acetylated peptide.

-

-

Data Analysis:

-

The raw data is normalized to controls (no inhibitor and maximum inhibition).

-

IC50 values are determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

-

Cell-Based Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This technique is used to detect changes in protein expression and phosphorylation states.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-Rb, Rb, p-AKT, AKT, and loading controls (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Staining: After treatment with this compound, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

ChIP is used to investigate the interaction of proteins with specific DNA regions.

Protocol:

-

Cross-linking: Treat cells with this compound, then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG.

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Analysis: Use qPCR to quantify the enrichment of specific gene promoters (e.g., MYC) in the BRD4 immunoprecipitated DNA.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound and vehicle control according to the predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent that embodies the next generation of multi-targeted cancer therapies. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a powerful and synergistic approach to overcoming the resilience of cancer cells. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical investigation of this compound. The continued exploration of such multi-targeted inhibitors holds the potential to significantly improve patient outcomes in a variety of malignancies.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

SRX3177: A Technical Overview of its Antiviral Activity Against SARS-CoV-2 Omicron Variant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of SRX3177 against the SARS-CoV-2 Omicron variant. This compound is a novel small molecule inhibitor with a unique triple-action mechanism, targeting host cell factors essential for viral replication. This document details the quantitative data from preclinical studies, outlines the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Antiviral Activity and Cytotoxicity

This compound has demonstrated potent antiviral activity against the SARS-CoV-2 Omicron variant in human lung epithelial cells (Calu-3). The compound effectively blocks viral replication at sub-micromolar concentrations.[1] Concurrently, it exhibits a favorable safety profile in vitro, with a significant window between its effective and cytotoxic concentrations.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2 Omicron

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Calu-3 | 0.25[1] | 4.57[1] | 18.28 |

Synergistic Antiviral Effects in Combination Therapy

To enhance antiviral efficacy and potentially mitigate the development of drug resistance, this compound was evaluated in combination with two other antiviral agents targeting different stages of the viral life cycle: EIDD-1931 (the active form of Molnupiravir, an RdRp inhibitor) and MU-UNMC-2 (a viral entry inhibitor). These combinations resulted in a synergistic reduction of viral replication, allowing for significantly lower effective concentrations of each drug.[1]

Table 2: Synergistic Activity of this compound in Combination with Other Antivirals against SARS-CoV-2 Omicron in Calu-3 Cells

| Combination | IC50 of Individual Agent (µM) | IC50 in Combination with 0.1 µM this compound (µM) | Loewe Synergy Score |

| This compound + EIDD-1931 | 0.73 (EIDD-1931)[1] | 0.00523 (EIDD-1931)[1] | 14.25[1] |

| This compound + MU-UNMC-2 | 0.23 (MU-UNMC-2)[1] | 0.12 (MU-UNMC-2)[1] | 17.84[1] |

Mechanism of Action: A Host-Directed Approach

This compound is a first-in-class triple-activity inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal (BET) proteins.[1] By modulating these host cell signaling pathways, this compound disrupts the cellular environment that SARS-CoV-2 relies on for its replication and pathogenesis. A key interaction that is disrupted is between the SARS-CoV-2 envelope (E) protein and the host's BRD2/4 proteins.[1]

Caption: this compound's host-directed mechanism of action.

Experimental Protocols

The following section details the methodologies employed to ascertain the antiviral activity and cytotoxicity of this compound.

Cell Culture and Virus

-

Cell Line: Human lung adenocarcinoma epithelial cells, Calu-3, were used for all experiments.

-

Virus: SARS-CoV-2 Omicron variant.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Calu-3 cells were seeded in 96-well plates.

-

Compound Treatment: After 24 hours, cells were treated with serial dilutions of this compound.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured on a plate reader to determine cell viability.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Antiviral Activity Assay (Dose-Response)

The antiviral efficacy of this compound was quantified by measuring the inhibition of viral replication.

-

Cell Seeding: Calu-3 cells were seeded in 96-well plates.

-

Pre-treatment: Cells were pre-treated with various concentrations of this compound for 2 hours prior to infection.

-

Infection: The cells were then infected with the SARS-CoV-2 Omicron variant.

-

Incubation: The infected cells were incubated for 24 hours.

-

Quantification of Viral Replication: The extent of viral replication was quantified.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) was determined by plotting the percentage of viral inhibition against the drug concentration.

Combination Antiviral Assay

The synergistic effects of this compound with other antivirals were assessed as follows:

-

Cell Seeding: Calu-3 cells were seeded in 96-well plates.

-

This compound Pre-treatment: Cells were pre-treated with this compound for 2 hours.

-

Co-treatment and Infection: The second antiviral agent (EIDD-1931 or MU-UNMC-2) was added at the time of infection with the SARS-CoV-2 Omicron variant.

-

Incubation: The plates were incubated for 24 hours.

-

Analysis: The level of viral replication was measured, and the data was analyzed using the Loewe additivity model with SynergyFinder software to calculate synergy scores.[1]

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising host-directed therapeutic strategy against the SARS-CoV-2 Omicron variant. Its potent, sub-micromolar antiviral activity, coupled with a favorable in vitro safety profile and synergistic effects with other antiviral agents, underscores its potential for further development. The unique triple-inhibitor mechanism targeting CDK4/6, PI3K, and BET pathways offers a multi-pronged attack on the viral life cycle, which may prove advantageous in overcoming viral resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

SRX3177: A Multi-Targeted Inhibitor of Host Factors for Viral Replication - A Technical Guide

Introduction

The emergence of novel and rapidly mutating viruses, such as SARS-CoV-2, necessitates the development of new antiviral strategies.[1] Traditional antivirals that target viral enzymes face the challenge of resistance development due to high mutation rates in many viruses.[2][3] An alternative and promising approach is to target host cell pathways that viruses hijack for their replication.[2][4][5] This strategy offers the potential for broad-spectrum activity and a higher genetic barrier to resistance.[4] SRX3177 is a novel, first-in-class small molecule that functions as a potent triple-action inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) proteins BRD2/4.[6][7][8] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative in vitro efficacy data against SARS-CoV-2, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Tri-Pronged Attack on Host Dependencies

This compound disrupts the viral life cycle by simultaneously blocking three distinct host signaling pathways critical for viral replication and survival of the infected cell.[6][7]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in viral infections to support replication.[6][9][10] SARS-CoV-2 infection, for instance, leads to the overactivation of this pathway, making it a critical therapeutic target.[6] this compound directly inhibits PI3K, the gateway to this cascade, thereby cutting off a crucial support system for the virus.[6][11]

Disruption of BET Bromodomain-Viral Protein Interaction

BET proteins, particularly BRD2 and BRD4, act as epigenetic readers that are essential for the transcription of key genes, including oncogenes like c-Myc.[6][11] Certain viruses exploit this system. The SARS-CoV-2 envelope (E) protein, for example, is acetylated by host enzymes and then binds to the bromodomain 1 (BD1) of BRD2/4.[6] This interaction is critical for viral replication. This compound competitively binds to this same acetyl-lysine pocket on the bromodomain, effectively blocking the E protein from docking and thereby halting a key replication step.[6]

Role of CDK4/6 Inhibition

While the primary antiviral mechanisms are linked to PI3K and BET inhibition, the targeting of CDK4/6 adds another layer of activity. CDK4/6 are key regulators of the cell cycle. By inhibiting these kinases, this compound can influence cell proliferation. At concentrations effective against SARS-CoV-2, this compound has a minimal impact on the proliferation of Calu-3 lung cancer cells, suggesting a favorable therapeutic window where antiviral effects are achieved without significant cytotoxicity.[6]

In Vitro Antiviral Efficacy and Cytotoxicity

This compound demonstrates potent antiviral activity against the SARS-CoV-2 Omicron variant at sub-micromolar concentrations. Its efficacy is significantly enhanced when used in combination with other antiviral agents, such as the RdRp inhibitor EIDD-1931 (the active form of Molnupiravir) or the entry inhibitor MU-UNMC-2.[1][6]

Table 1: Cytotoxicity and Antiviral Activity of this compound and Comparators against SARS-CoV-2 (Omicron) in Calu-3 Cells

| Compound | CC₅₀ (μM) [48h] | IC₅₀ (μM) [24h] | Selectivity Index (SI = CC₅₀/IC₅₀) |

|---|---|---|---|

| This compound | 4.57[6] | 0.25[6] | 18.28 |

| EIDD-1931 | 16.54[6] | Not explicitly stated | - |

| MU-UNMC-2 | >100[6] | Not explicitly stated | - |

Table 2: Synergistic Antiviral Effects of this compound in Combination Therapies

| Combination | Cell Line | Analysis Model | Synergy Score | Key Finding |

|---|---|---|---|---|

| This compound + EIDD-1931 | Calu-3 | Loewe Additive | 14.25[6] | The combination shows a strong synergistic effect.[6] |

| This compound + MU-UNMC-2 | Calu-3 | Loewe Additive | 17.84[6] | The combination shows a strong synergistic effect.[6] |

| this compound + MU-UNMC-2 (0.1 μM fixed dose) | Calu-3 | Dose-Response | - | this compound IC₅₀ is reduced to 0.12 μM.[6] |

Detailed Experimental Protocols

The following are methodologies for key in vitro assays used to characterize the antiviral and cytotoxic properties of this compound.

Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).

-

Cell Line: Calu-3 human lung cancer cells.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Protocol:

-

Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or control compounds.

-

Incubate the plates for 48 hours at 37°C in a CO₂ incubator.[6]

-

Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC₅₀ value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve.[6]

-

SARS-CoV-2 Replication Inhibition Assay

This assay quantifies the ability of a compound to inhibit viral replication, measured by the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

-

Cell Line: Calu-3 cells.

-

Virus: SARS-CoV-2 (e.g., Omicron variant).[6]

-

Method: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).

-

Protocol:

-

Seed Calu-3 cells (e.g., 20,000 cells/well) in 96-well plates and incubate overnight.[6]

-

Pre-treat cells with various concentrations of this compound for 2 hours prior to infection.[6]

-

Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).

-

Incubate the infected plates for 24 hours.[6]

-

Collect the cell culture supernatant.

-

Extract viral RNA from the supernatant.

-

Perform RT-qPCR using primers and probes specific to a viral gene (e.g., N gene) to quantify viral RNA copies.

-

Calculate the percentage of viral inhibition relative to untreated virus-infected controls and determine the IC₅₀ value.

-

Combination Antiviral Synergy Assay

This protocol assesses whether the combined effect of two drugs is greater than the sum of their individual effects.

-

Protocol:

-

Follow steps 1-3 of the Replication Inhibition Assay (Section 3.2).

-

For drug addition, create a matrix of fixed-dose combinations. For the this compound and EIDD-1931 combination, this compound was added 2 hours before infection, while EIDD-1931 was added at the time of infection.[6] For the this compound and MU-UNMC-2 combination, both were added 2 hours before infection.[6]

-

Follow steps 4-7 of the Replication Inhibition Assay.

-

Analyze the dose-response interaction landscape using software like SynergyFinder to calculate a synergy score based on a recognized model, such as the Loewe additivity model.[6] A score significantly above zero indicates synergy.

-

Conclusion

This compound represents a significant advancement in the development of host-directed antiviral therapies. Its unique ability to simultaneously inhibit the PI3K/Akt/mTOR pathway and the viral E protein-BRD4 interaction provides a powerful, multi-pronged mechanism to suppress viral replication. The potent in vitro activity against SARS-CoV-2 and the strong synergistic effects observed in combination with other antivirals highlight its potential as a valuable component of future therapeutic regimens.[1] Further preclinical and clinical evaluation is warranted to fully establish the therapeutic utility of this compound in treating viral diseases.

References

- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Targeting crucial host factors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

SRX3177: A Technical Guide to its Regulation of the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRX3177 is a novel small molecule inhibitor characterized by its unique triple-action mechanism, targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) protein BRD4. This multi-targeted approach is designed to orthogonally disrupt key oncogenic signaling pathways, offering a promising strategy for cancer therapy. This technical guide provides an in-depth analysis of this compound's regulatory effects on the PI3K/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, through its direct inhibition of PI3K, initiates a cascade of downstream effects that ultimately curtail the pro-tumorigenic outputs of this pathway. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its targets within the PI3K pathway and its effects on cancer cell lines.

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kα | 79.3 | Kinase Assay | [1] |

| PI3Kδ | 83.4 | Kinase Assay | [1] |

| CDK4 | 2.54 | Kinase Assay | [1] |

| CDK6 | 3.26 | Kinase Assay | [1] |

| BRD4 (BD1) | 32.9 | Binding Assay | [1] |

| BRD4 (BD2) | 88.8 | Binding Assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase and bromodomain targets.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| Mantle Cell Lymphoma | Lymphoma | < 578 | Cell Viability Assay | [1] |

| Neuroblastoma | Neuroblastoma | < 385 | Cell Viability Assay | [1] |

| Hepatocellular Carcinoma | Liver Cancer | < 495 | Cell Viability Assay | [1] |

| Calu-3 | Lung Epithelial Cancer | CC50 = 4.57 µM (48h) | MTT Assay |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table summarizes the potency of this compound in inhibiting the growth of various cancer cell lines.

Regulation of the PI3K/Akt/mTOR Signaling Pathway by this compound

This compound directly inhibits the catalytic activity of Class I PI3K isoforms, primarily PI3Kα and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane has profound downstream consequences.

Inhibition of Akt Phosphorylation

A primary consequence of PI3K inhibition by this compound is the suppression of Akt phosphorylation. Akt, a serine/threonine kinase, is a central node in the pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2). By blocking the production of PIP3, this compound prevents the recruitment of Akt and PDK1 to the plasma membrane, thereby inhibiting Akt phosphorylation and activation. Preclinical studies have confirmed that this compound treatment leads to a dose-dependent decrease in Akt phosphorylation.

Downstream Effects on mTORC1 and mTORC2

While direct quantitative data on the specific effects of this compound on mTORC1 and mTORC2 activity are limited in the public domain, the mechanism of PI3K inhibition allows for well-established inferences.

-

mTORC1: Activated Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. By inhibiting Akt, this compound is expected to lead to the activation of the TSC1/TSC2 complex, which in turn inhibits mTORC1 signaling. This would result in the dephosphorylation and activation of key mTORC1 substrates, including the ribosomal protein S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The hypophosphorylation of 4E-BP1 leads to the sequestration of the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation.

-

mTORC2: The role of this compound in regulating mTORC2 is more complex. mTORC2 is responsible for phosphorylating Akt at Ser473, leading to its full activation. By inhibiting PI3K, this compound indirectly dampens the feedback loops that can activate mTORC2. However, the direct impact of this compound on mTORC2 kinase activity has not been explicitly detailed in available literature.

Caption: this compound inhibits PI3K, blocking downstream Akt and mTORC1 signaling.

Experimental Protocols

While detailed protocols specific to this compound are not publicly available, the following are generalized methodologies for key experiments used to assess the impact of inhibitors on the PI3K/Akt/mTOR pathway. These can be adapted for use with this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., mantle cell lymphoma, neuroblastoma, or hepatocellular carcinoma cell lines) at a suitable density in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473 and Thr308), mTOR, S6K1, and 4E-BP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

In Vitro PI3K Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

1. Reagents and Materials:

-

Recombinant human PI3Kα and PI3Kδ enzymes.

-

PIP2 substrate.

-

Kinase assay buffer.

-

ATP.

-

This compound at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the PI3K enzyme, this compound (or vehicle control), and the lipid substrate (PIP2).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent readout.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

References

The Multifaceted Interaction of SRX3177 with BRD4 Bromodomains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX3177 is a novel small molecule inhibitor that has garnered significant interest for its unique triple-action mechanism, concurrently targeting Phosphatidylinositol 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) family protein BRD4. This technical guide focuses on the interaction between this compound and the bromodomains of BRD4, a key epigenetic reader. By competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains, BD1 and BD2, this compound effectively displaces BRD4 from chromatin. This disruption of BRD4's scaffolding function leads to the downregulation of key oncogenes, most notably c-Myc, thereby inhibiting cancer cell proliferation and survival. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and BRD4

This compound is a potent triple inhibitor with demonstrated efficacy in various cancer models. Its multifaceted approach allows for the simultaneous disruption of three critical oncogenic signaling pathways. One of its key targets, BRD4, is a member of the BET family of proteins, which play a crucial role in the regulation of gene transcription. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is pivotal for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the transcriptional activation of key proto-oncogenes like c-Myc and Cyclin D1. Dysregulation of BRD4 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound's ability to inhibit BRD4 represents a cornerstone of its anti-cancer activity.

Quantitative Analysis of this compound-BRD4 Interaction

The inhibitory potency of this compound against the individual bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a potent interaction.

| Target | Parameter | Value (nM) | Reference |

| BRD4 Bromodomain 1 (BD1) | IC50 | 32.9 | [1] |

| BRD4 Bromodomain 2 (BD2) | IC50 | 88.8 | [1] |

Experimental Protocols for Characterizing the this compound-BRD4 Interaction

A variety of biophysical and biochemical assays are employed to characterize the binding of small molecule inhibitors to BRD4 bromodomains. Below are detailed methodologies for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based proximity assay used to measure the competitive binding of inhibitors to BRD4.

Principle: The assay relies on the interaction between a biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16) bound to streptavidin-coated donor beads and a His-tagged BRD4 bromodomain construct bound to nickel chelate (Ni-NTA) acceptor beads. When in close proximity, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Competitive inhibitors like this compound disrupt the BRD4-histone peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

BRD4-BD1 (or BD2) protein (His-tagged): Diluted to the desired concentration in assay buffer.

-

Biotinylated-Histone H4 peptide (Ac-K5,8,12,16): Diluted to the desired concentration in assay buffer.

-

This compound: Prepared in a serial dilution series in DMSO, then further diluted in assay buffer.

-

Streptavidin Donor Beads and Ni-NTA Acceptor Beads: Reconstituted according to the manufacturer's protocol.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of the BRD4-BD1 protein solution.

-

Add 5 µL of the biotinylated-histone H4 peptide solution.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 10 µL of a pre-mixed solution of streptavidin donor beads and Ni-NTA acceptor beads.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The raw data is normalized to the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known BRD4 inhibitor like JQ1).

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (this compound) is titrated into a sample cell containing the protein (BRD4 bromodomain). The heat released or absorbed upon binding is measured by a sensitive calorimeter.

Detailed Protocol:

-

Sample Preparation:

-

BRD4-BD1 (or BD2) protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects.

-

The concentrations of both protein and ligand are precisely determined.

-

-

ITC Experiment:

-

The sample cell is filled with the BRD4 protein solution (e.g., 10-50 µM).

-

The injection syringe is loaded with the this compound solution (e.g., 100-500 µM).

-

A series of small, precisely controlled injections of this compound are made into the sample cell while the temperature is kept constant.

-

The heat change after each injection is measured and integrated.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Principle: Cells are treated with the compound of interest (this compound) and then heated to various temperatures. The binding of this compound to BRD4 is expected to increase the melting temperature of the BRD4 protein. The amount of soluble, non-denatured BRD4 at each temperature is then quantified, typically by Western blotting.

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.

-

-

Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for BRD4.

-

Quantify the band intensities to generate a melting curve for BRD4 in the presence and absence of this compound.

-

-

Data Analysis:

-

Plot the normalized amount of soluble BRD4 as a function of temperature.

-

The shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

-

Visualizing the Mechanism and Workflow

This compound-BRD4 Signaling Pathway

Caption: this compound inhibits BRD4, disrupting gene transcription and cell proliferation.

AlphaScreen Experimental Workflow

Caption: Workflow for the AlphaScreen-based BRD4 competitive binding assay.

Logical Relationship of this compound's Anti-Cancer Mechanism via BRD4 Inhibition

Caption: Logical flow of this compound's mechanism of action through BRD4 inhibition.

Conclusion

This compound demonstrates potent, direct inhibition of the BRD4 bromodomains BD1 and BD2. This interaction disrupts the critical role of BRD4 in transcriptional regulation, leading to the downregulation of the oncogene c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells. The experimental methodologies outlined in this guide, including AlphaScreen, Isothermal Titration Calorimetry, and the Cellular Thermal Shift Assay, provide a robust framework for the continued investigation and characterization of this compound and other novel BRD4 inhibitors. A thorough understanding of the molecular interactions and cellular consequences of this compound's engagement with BRD4 is paramount for its continued development as a promising anti-cancer therapeutic.

References

SRX3177 chemical structure and properties

An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4

Introduction

This compound is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism, simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle progression, cell growth, and transcriptional regulation.[1] this compound has demonstrated broad cytotoxic activity across a variety of cancer cell lines and has also been investigated for its antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[5] |

| CAS Number | 2241237-51-2[5] |

| Chemical Formula | C31H32N6O4S[5] |

| InChI Key | XJKTXWSMMWPNTP-UHFFFAOYSA-N[5] |

| SMILES | O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=O)C=N5)C=C4[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 584.69 g/mol [4] |

| Exact Mass | 584.2206 g/mol [5] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (25 mg/mL)[5] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by concurrently inhibiting three critical signaling nodes: the PI3K/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation of AKT and other effector proteins. This leads to the suppression of pro-survival signals and can induce apoptosis in cancer cells.

CDK4/6-Rb Pathway Inhibition

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.

BRD4-Mediated Transcription Inhibition

BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of target oncogenes.

Quantitative Data Summary

This compound has been shown to be a potent inhibitor of its targets and exhibits significant cytotoxic and antiviral activity.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| BRD4 (BD1) | 33 nM[1][2] |

| BRD4 (BD2) | 89 nM[1][2] |

| PI3Kα | 79 nM[1][2] |

| PI3Kδ | 83 nM[1][2] |

| PI3Kγ | 3.18 µM[1][2] |

| CDK4 | <2.5 nM[1][2] |

| CDK6 | 3.3 nM[1][2] |

Table 4: Cellular Activity of this compound

| Cell Line | Assay | Value |

| Calu-3 | Cytotoxicity (CC50, 48h) | 4.57 µM[1] |

| Calu-3 | SARS-CoV-2 Omicron Inhibition (IC50, 24h) | 0.25 µM[1] |

| Mino, Granta-519, Jeko-1 (Mantle Cell Lymphoma) | Antitumor Activity (IC50) | Nanomolar range[4] |

| CHLA-136, SMS-KNCR, CHLA-255 (Neuroblastoma) | Antitumor Activity (IC50) | Nanomolar range[4] |

| HepG3, Hep3B, Huh7 (Hepatocellular Carcinoma) | Antitumor Activity (IC50) | Nanomolar range[4] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or CC50 values by plotting the data using a non-linear regression model.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of downstream targets of PI3K (e.g., p-Akt) and CDK4/6 (e.g., p-Rb).

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a loading control, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound affects the binding of BRD4 to specific gene promoters or enhancers (e.g., the MYC promoter).

Methodology:

-

Cross-linking: Treat cells with this compound, followed by cross-linking of proteins to DNA with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted samples.

-

Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the immunoprecipitated samples using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.

Conclusion

This compound is a promising multi-targeted inhibitor with a well-defined mechanism of action against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in various cancers. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and therapeutic potential of this and similar multi-targeted compounds.

References

- 1. [PDF] A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity | Semantic Scholar [semanticscholar.org]

- 2. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SRX3177: A Multi-Targeted Inhibitor for Mantle Cell Lymphoma

Application Notes and Protocols for Researchers

Introduction

Mantle cell lymphoma (MCM) is a rare and aggressive subtype of non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1.[1][2] Despite advancements in treatment, MCL remains a significant clinical challenge due to inevitable disease relapse and the development of drug resistance.[3] SRX3177 is a novel, in-silico designed small molecule inhibitor with a thieno-pyranone (TP) scaffold that demonstrates a multi-targeted approach to treating MCL.[3] It concurrently targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic reader protein BRD4.[3] This multi-pronged attack disrupts the cancer cell's machinery at different levels, offering a promising strategy to overcome resistance to single-agent therapies.[3]

These application notes provide a summary of the pre-clinical data on this compound's efficacy in mantle cell lymphoma cell lines and detailed protocols for key experimental procedures.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a panel of mantle cell lymphoma cell lines, demonstrating potent inhibition at nanomolar concentrations. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | IC50 (nM) |

| JeKo-1 | 340 |

| Mino | 29 |

| Rec-1 | 630 |

| Granta | 1300 |

| JVM-2 | 1500 |

Table 1: Anti-proliferative activity of this compound in various mantle cell lymphoma cell lines.[3]

Furthermore, this compound has shown the ability to overcome ibrutinib resistance. In an ibrutinib-resistant JeKo-1 cell line, this compound exhibited a maximal IC50 of 150 nM, compared to 64 µM for ibrutinib, highlighting its potential in treating relapsed or refractory MCL.[3]

Mechanism of Action

This compound's efficacy stems from its simultaneous inhibition of three critical signaling pathways involved in MCL pathogenesis:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound blocks signaling through this pathway, as evidenced by the inhibition of AKT phosphorylation.[3]

-

CDK4/6-Rb Pathway: By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein. This leads to cell cycle arrest, primarily at the G1 phase.[3][4]

-

BRD4 and Transcriptional Regulation: this compound's inhibition of the epigenetic reader protein BRD4 leads to the downregulation of key oncogenes, including c-MYC and BCL2.[3] This is achieved by blocking BRD4 binding to the promoter and enhancer regions of these genes.[3] this compound has also been shown to decrease the stability and half-life of c-MYC protein.[3]

The combined effect of targeting these pathways is the induction of a strong apoptotic response and cell cycle arrest in MCL cells.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in mantle cell lymphoma.

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in mantle cell lymphoma cell lines.

Materials:

-

Mantle cell lymphoma cell lines (e.g., JeKo-1, Mino, Rec-1, Granta, JVM-2)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

-

Plate reader

Procedure:

-

Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells, resulting in final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/7-AAD Staining)

Objective: To quantify the induction of apoptosis in MCL cells following treatment with this compound.

Materials:

-

MCL cell lines

-

This compound

-

6-well plates

-

FITC Annexin V Apoptosis Detection Kit with 7-AAD (BioLegend) or similar

-

Flow cytometer

Procedure:

-

Seed MCL cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at various concentrations (e.g., 100 nM, 200 nM) and a vehicle control for 24 hours.[5]

-

Harvest the cells by centrifugation and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add FITC Annexin V and 7-AAD to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the targeted signaling pathways.

Materials:

-

MCL cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-Rb, anti-Rb, anti-c-MYC, anti-BCL2, anti-PARP, anti-cleaved-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCL cells with this compound at desired concentrations and time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in MCL cell lines.

Conclusion

This compound represents a promising therapeutic agent for mantle cell lymphoma, including cases that have developed resistance to existing therapies. Its unique ability to simultaneously inhibit PI3K, CDK4/6, and BRD4 provides a powerful and multi-faceted attack on the oncogenic drivers of this disease. The protocols outlined above provide a framework for researchers to further investigate the pre-clinical efficacy and mechanism of action of this compound in mantle cell lymphoma.

References

- 1. Malignant hematopoietic cell lines: in vitro models for the study of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 4 mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Mantle cell lymphoma: biology, pathogenesis, and the molecular basis of treatment in the genomic era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC-Driven Mantle Cell Lymphoma with the Multifaceted Inhibitor LCI139: Overcoming Drug Resistance and Enhancing Therapeutic Potential [synapse.patsnap.com]

Application Notes and Protocols for SRX3177 in Neuroblastoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRX3177 is a novel small molecule inhibitor that uniquely targets three key oncogenic pathways simultaneously: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] This triple-action mechanism makes this compound a promising therapeutic candidate for various malignancies, including neuroblastoma, a pediatric cancer often driven by MYC amplification and dysregulated cell cycle and survival signaling. These application notes provide a summary of the available data on the dose-response relationship of this compound in neuroblastoma models and outline relevant experimental protocols.

Data Presentation: Dose-Response of this compound in Neuroblastoma Cell Lines